molecular formula C27H24BrN3O3S B4092595 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B4092595
M. Wt: 550.5 g/mol
InChI Key: BAODUIIIEFHIHQ-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-7-one” is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, an oxoethyl group, a sulfanyl group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of key intermediates. One possible route could involve the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl compound using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the oxoethyl group: This step may involve the reaction of the bromophenyl intermediate with an appropriate oxoethylating agent, such as an acyl chloride or ester, under basic conditions.

    Formation of the sulfanyl group: This can be introduced by reacting the intermediate with a thiol or disulfide compound under nucleophilic substitution conditions.

    Cyclization to form the triazatricyclo structure: This step may involve a series of cyclization reactions, possibly using a combination of condensation and cycloaddition reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-CPBA

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis pathways. If it has anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
  • 5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Uniqueness

The uniqueness of the compound lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro or fluoro analogs

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O3S/c1-3-27(2)14-22-18(15-34-27)13-21-24(29-22)30-26(31(25(21)33)20-7-5-4-6-8-20)35-16-23(32)17-9-11-19(28)12-10-17/h4-13H,3,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAODUIIIEFHIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 2
Reactant of Route 2
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 3
Reactant of Route 3
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 5
Reactant of Route 5
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 6
Reactant of Route 6
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

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